molecular formula C23H20N2O3S2 B2698649 N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-(phenylsulfanyl)propanamide CAS No. 476367-99-4

N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-(phenylsulfanyl)propanamide

Cat. No.: B2698649
CAS No.: 476367-99-4
M. Wt: 436.54
InChI Key: SCZXSRKYVXDDPV-UHFFFAOYSA-N
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Description

N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-(phenylsulfanyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, a cyano group, and a thiophene ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-(phenylsulfanyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by the introduction of the cyano group and the thiophene ring. The final step involves the formation of the propanamide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-(phenylsulfanyl)propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, while the cyano group and thiophene ring contribute to its overall biological activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-(phenylsulfanyl)propanamide is unique due to its combination of a benzodioxole moiety, a cyano group, and a thiophene ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-(phenylsulfanyl)propanamide, also known by its ChemDiv compound ID G487-0337, is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C25H22N4O5C_{25}H_{22}N_{4}O_{5}, and it features a unique structure that includes:

  • A benzodioxole moiety
  • A cyano group
  • A thiophene ring
  • A sulfanyl group

These structural components contribute to its biological activity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially impacting processes like glycogen synthesis and insulin signaling .
  • Signal Transduction Modulation : It can modulate various signaling pathways, including those related to apoptosis and cell growth, by altering the phosphorylation state of key proteins .
  • Gene Expression Regulation : The compound may influence gene expression through interactions with nuclear receptors or transcription factors.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that related compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting anti-apoptotic proteins like MCL1 .

Antioxidant Properties

The presence of the benzodioxole structure suggests potential antioxidant activity:

  • Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress in cellular models.

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective effects:

  • It has been suggested that modulation of signaling pathways involved in neuronal survival could protect against neurodegenerative conditions .

Research Findings and Case Studies

Several studies have focused on the biological activity of related compounds:

StudyFindings
Study 1 Investigated the apoptosis-inducing effects in breast cancer cells; found significant reduction in cell viability upon treatment with similar compounds .
Study 2 Evaluated antioxidant activities using DPPH radical scavenging assays; showed promising results indicating potential for reducing oxidative stress.
Study 3 Assessed neuroprotective effects in animal models; indicated improved outcomes in models of neurodegeneration .

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c1-15-18(13-24)23(25-22(26)9-10-29-17-5-3-2-4-6-17)30-21(15)12-16-7-8-19-20(11-16)28-14-27-19/h2-8,11H,9-10,12,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZXSRKYVXDDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CCSC2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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